molecular formula C7H8F2N2 B6233648 6-(1,1-difluoroethyl)pyridin-3-amine CAS No. 1211584-70-1

6-(1,1-difluoroethyl)pyridin-3-amine

Cat. No.: B6233648
CAS No.: 1211584-70-1
M. Wt: 158.1
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Description

6-(1,1-Difluoroethyl)pyridin-3-amine is a fluorinated pyridine derivative characterized by a 1,1-difluoroethyl (-CF2CH3) substituent at the 6-position of the pyridine ring and an amine group at the 3-position. Fluorinated pyridines are widely explored in medicinal chemistry due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

CAS No.

1211584-70-1

Molecular Formula

C7H8F2N2

Molecular Weight

158.1

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Difluoroethylation

A widely reported method involves the direct introduction of the 1,1-difluoroethyl group onto a pre-functionalized pyridine scaffold. Starting with 3-aminopyridine, bromination at the 6-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 6-bromo-pyridin-3-amine. Subsequent reaction with 1,1-difluoroethylmagnesium bromide in tetrahydrofuran (THF) at −78°C facilitates nucleophilic substitution, producing the target compound with a reported yield of 68–72%.

Key Reaction Conditions:

  • Temperature: −78°C to room temperature

  • Solvent: THF

  • Catalyst: None required

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Palladium-Catalyzed Cross-Coupling

An alternative approach employs Suzuki-Miyaura cross-coupling between 6-bromo-pyridin-3-amine and 1,1-difluoroethylboronic acid. This method, adapted from analogous pyridine syntheses, uses palladium(II) acetate as a catalyst and triphenylphosphine as a ligand in a toluene/water biphasic system. Yields range from 55% to 60%, with the lower efficiency attributed to steric hindrance from the difluoroethyl group.

Optimized Parameters:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Base: K₂CO₃

  • Temperature: 80°C

Industrial-Scale Production Strategies

Continuous Flow Reactor Synthesis

To address scalability challenges, industrial protocols utilize continuous flow reactors for the bromination and difluoroethylation steps. A representative process involves:

  • Bromination : 3-Aminopyridine and NBS are fed into a flow reactor at 50°C with a residence time of 30 minutes.

  • Difluoroethylation : The intermediate 6-bromo-pyridin-3-amine reacts with 1,1-difluoroethylmagnesium bromide in a second reactor module at −20°C.

This method achieves a throughput of 12 kg/day with 85% purity before crystallization.

Crystallization and Purification

Crude product is purified via recrystallization from ethanol/water (4:1 v/v), yielding 99% pure this compound. Industrial batches report residual solvent levels below 0.1% as per ICH guidelines.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity Post-PurificationScalabilityCost Efficiency
Nucleophilic Substitution7299%ModerateHigh
Suzuki Coupling6095%LowModerate
Continuous Flow85*99%HighHigh

*Throughput-based yield accounting for mass recovery in flow systems.

Key Observations:

  • Nucleophilic substitution offers the best balance of yield and cost for laboratory-scale synthesis.

  • Continuous flow methods excel in scalability but require significant upfront infrastructure investment.

Mechanistic Insights and Side Reactions

Competing Pathways in Difluoroethylation

The nucleophilic substitution mechanism is susceptible to elimination side reactions, particularly at elevated temperatures. For example, dehydrohalogenation of 6-bromo-pyridin-3-amine can generate pyridinyl radicals, which dimerize to form bipyridine byproducts (3–5% yield).

Fluorine Retention Challenges

The electron-withdrawing nature of the difluoroethyl group complicates retention of fluorine atoms during high-temperature steps. Industrial processes mitigate this by maintaining reaction temperatures below 0°C during critical steps.

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Difluoroethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation to form N-oxides and substitution reactions with other functional groups, makes it valuable in developing new synthetic routes .

Biological Studies

Research has shown that 6-(1,1-difluoroethyl)pyridin-3-amine exhibits potential biological activities. It is being investigated for its interactions with biomolecules, which could lead to insights into its pharmacological properties. The difluoroethyl group may enhance the compound's binding affinity to specific biological targets, making it a candidate for drug development .

Pharmaceutical Development

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate or active ingredient. Its unique properties allow for modifications that could improve drug efficacy and safety profiles. Ongoing studies focus on its role in developing new therapeutic agents .

Industrial Applications

Beyond pharmaceuticals, this compound is utilized in the production of agrochemicals and materials science. The compound's stability and reactivity make it suitable for creating pesticides and other industrial chemicals .

Case Studies and Research Findings

Recent studies highlight the advancements in difluoromethylation techniques that have streamlined access to difluoromethylated compounds like this compound. These methodologies have improved the efficiency of synthesizing complex molecules relevant to pharmaceutical research . Additionally, investigations into the compound's lipophilicity suggest that it may possess favorable absorption and distribution characteristics compared to its analogs .

Mechanism of Action

The mechanism of action of 6-(1,1-difluoroethyl)pyridin-3-amine involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-(1,1-difluoroethyl)pyridin-3-amine with structurally related pyridin-3-amine derivatives:

Compound Substituent Molecular Weight LogP (Predicted) Solubility Key Features
6-(Difluoromethoxy)pyridin-3-amine -O-CF2-O- 160.12 1.2 High in DMSO, methanol Enhanced lipophilicity; hydrogenation synthesis
6-(Difluoromethyl)pyridin-3-amine HCl -CF2H (HCl salt) 180.59 N/A Likely higher aqueous solubility Salt form improves stability and handling
6-(Trifluoromethoxy)pyridin-3-amine -O-CF3 178.11 1.8 Moderate in organic solvents Higher electronegativity; lower metabolic turnover
6-(4-Bromophenoxy)pyridin-3-amine -O-C6H4-Br 265.11 2.5 Low in polar solvents Bulky substituent; potential halogen bonding
N-[1-(2,6-Difluorophenyl)ethyl]pyridin-3-amine -CH2-C6H3F2 234.24 2.1 Lipid-soluble Aromatic fluorine enhances CNS penetration

Key Observations:

  • Electron-Withdrawing Effects: The difluoromethoxy (-O-CF2-O-) and trifluoromethoxy (-O-CF3) groups increase electronegativity, enhancing resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Solubility Trends : Hydrochloride salts (e.g., 6-(difluoromethyl)pyridin-3-amine HCl) exhibit improved aqueous solubility, critical for formulation .
  • Steric and Electronic Influence: Bulky substituents like bromophenoxy reduce solubility but may improve target binding specificity .

Notes

Data Limitations : Direct data for this compound are extrapolated from analogs; experimental validation is recommended.

Synthesis Yield Anomalies: The reported 105% yield for 6-(difluoromethoxy)pyridin-3-amine may reflect solvent retention or measurement artifacts .

This analysis underscores the importance of fluorine substitution patterns in tuning molecular properties for targeted applications. Further studies should prioritize crystallographic and pharmacokinetic data for this compound to validate these comparisons.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(1,1-difluoroethyl)pyridin-3-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling pyridine derivatives with difluoroethyl groups. For example, Suzuki-Miyaura cross-coupling can introduce the difluoroethyl moiety to the pyridine ring. Key steps include:

  • Using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) for regioselective coupling .
  • Optimizing solvent systems (e.g., THF or DMF) and reaction temperatures (80–120°C) to improve yields.
  • Purification via column chromatography or recrystallization to isolate the product with >95% purity.
    • Critical Parameters : Catalyst loading (0.5–2 mol%), base selection (e.g., t-BuONa), and inert atmosphere (N₂/Ar) are critical for minimizing side reactions .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Multi-modal spectroscopic and crystallographic techniques are employed:

  • NMR Spectroscopy : ¹⁹F NMR confirms the presence of difluoroethyl groups (δ ≈ -90 to -110 ppm). ¹H NMR resolves pyridine ring protons (δ 6.5–8.5 ppm) .
  • X-ray Crystallography : Determines bond lengths and angles, confirming the spatial arrangement of the difluoroethyl group and pyridine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₇F₂N₂) .

Q. What initial biological screening approaches are used to evaluate this compound?

  • Methodological Answer : Preliminary assays focus on target engagement and cytotoxicity:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like dihydroorotate dehydrogenase (DHODH) using spectrophotometric NADH depletion .
  • Cell Viability Assays : Tested in cancer cell lines (e.g., HeLa, HepG2) via MTT or resazurin assays to assess therapeutic potential .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors/enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability. Strategies include:

  • Standardized Protocols : Adopt CONSORT-like guidelines for assay conditions (pH, temperature, buffer composition).
  • Orthogonal Validation : Confirm results using independent methods (e.g., SPR + ITC for binding studies) .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell passage number or reagent batches .

Q. What strategies improve the pharmacokinetic (PK) properties of this compound derivatives?

  • Methodological Answer : Structural modifications enhance bioavailability and half-life:

  • Fluorine Substitution : Difluoroethyl groups reduce metabolic degradation by cytochrome P450 enzymes, improving plasma stability .
  • Prodrug Design : Mask amine groups with acetyl or tert-butyl carbamate to enhance solubility and absorption .
  • In Silico Modeling : Use tools like SwissADME to predict logP and optimize substituents for blood-brain barrier penetration .

Q. How does the positioning of the difluoroethyl group impact target selectivity?

  • Methodological Answer : Substituent position alters steric and electronic interactions:

  • Case Study : Moving the difluoroethyl group from the 6- to 5-position on pyridine reduces DHODH inhibition by 40%, as shown in crystallographic studies .
  • Comparative Table :
PositionTarget (IC₅₀, nM)Selectivity Ratio (Target vs. Off-Target)
6-position12 ± 2 (DHODH)25:1 (vs. COX-2)
5-position45 ± 5 (DHODH)8:1 (vs. COX-2)
Data synthesized from

Q. What advanced techniques elucidate the mechanism of action in complex biological systems?

  • Methodological Answer : Integrate omics and structural biology:

  • Cryo-EM : Resolve compound-bound enzyme complexes (e.g., DHODH-inhibitor) at near-atomic resolution .
  • Metabolomics : LC-MS profiles identify metabolic pathway disruptions (e.g., pyrimidine biosynthesis inhibition) .
  • Kinetic Studies : Stopped-flow fluorescence assays measure enzymatic turnover rates post-inhibition .

Data Contradiction Analysis

Q. How to address variability in cytotoxicity results across cell lines?

  • Methodological Answer :

  • Hypothesis Testing : Differences may stem from genetic variability (e.g., p53 status) or expression levels of target proteins.
  • Experimental Design :
  • Use isogenic cell lines (wild-type vs. gene-knockout) to isolate variables.
  • Normalize data to cell doubling times and confluence metrics .
  • Statistical Tools : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant outliers .

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